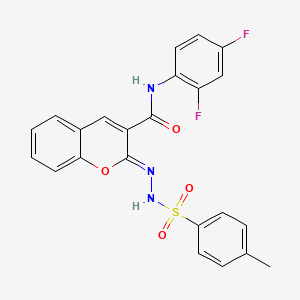

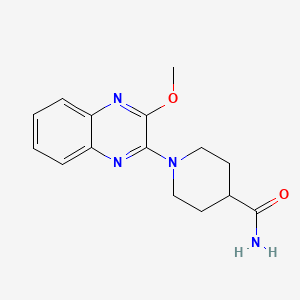

2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a multifaceted molecule that may be derived from a class of poly-functionalized innovative nicotinonitriles. These nicotinonitriles are known for their potential applications in various fields, including materials science due to their photophysical properties .

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives has been achieved through a domino four-component condensation reaction. This method involves the reaction of ketones, aromatic aldehydes, cyanoacetates, and ammonium acetate in acetic acid, which serves as the reaction medium. The process is advantageous due to its short reaction time, excellent yield, and easy experimental workup. It also allows for the formation of C–C and C–N bonds without the need for metal catalysts .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by the presence of pyrene or fluorene moieties, which significantly influence their photophysical properties. The substitution effects, particularly at the C4-position of the pyridine moiety, can lead to strong absorption quenching, indicating a high degree of structural sensitivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their strong blue-green fluorescence emission, which suggests that they can participate in various chemical reactions, especially those that are photo-induced. The emission spectra range between 420–630 nm, which is indicative of their potential utility in fluorescence-based applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these nicotinonitrile derivatives are influenced by their substituents. For instance, the introduction of electron-donating groups can result in significant changes in their absorption and emission properties. These properties are crucial for their application in materials science, where they can be used as environmentally sensitive fluorophores .

In a related study, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring were found to be critical for enhancing activity. These findings suggest that the piperidine moiety in 2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile could also play a significant role in its biological activity .

Another study reported a one-pot five-component synthesis of polysubstituted 2-piperidinones, which are structurally related to the compound of interest. The synthesis was highly diastereoselective and provided convenient access to piperidinones with multiple stereocenters. Although the synthesized compounds did not show significant antimicrobial activity, the methodology could be relevant for the synthesis of 2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile .

Scientific Research Applications

Fluorescent Material Development

A study by Hussein, El Guesmi, and Ahmed (2019) outlines the synthesis of a new class of poly-functionalized nicotinonitriles, which incorporates pyrene and/or fluorene moieties through a domino four-component condensation reaction. This method offers short reaction times, excellent yield, and easy experimental workup under metal-free conditions. The synthesized compounds exhibit strong blue-green fluorescence emission, suggesting their potential application in various areas, including materials science due to their pronounced emission spectra (Hussein, El Guesmi, & Ahmed, 2019).

Herbicidal Activity

Fu et al. (2021) conducted research on substituted aryl-formyl piperidinone derivatives with nicotinic acid components for herbicidal activity. Their design and synthesis led to the identification of compounds exhibiting significant herbicidal effects, with one candidate, compound I-9, showing promising efficacy. Molecular docking results indicated that the mechanism of action might be similar to known HPPD inhibitors, pointing towards the potential of these compounds as green herbicides (Fu et al., 2021).

Material Science and Crystallography

Research by Chantrapromma, Fun, Suwunwong, Padaki, and Isloor (2009) on nicotinonitrile derivatives revealed insights into the molecular structures and interactions within crystals of these compounds. The study detailed the non-planar independent molecules in the crystal structure, offering valuable information for material science applications, particularly in understanding molecular interactions and designing materials with specific properties (Chantrapromma et al., 2009).

Antimicrobial Studies

Khalid et al. (2016) synthesized N-substituted derivatives of a compound similar in structure to the requested chemical, demonstrating moderate to high antibacterial activity. This suggests the potential of such compounds in developing new antimicrobial agents, underlining the importance of structural modification in enhancing biological activity (Khalid et al., 2016).

properties

IUPAC Name |

2-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c21-13-17-7-4-10-22-20(17)25-18-8-11-23(12-9-18)19(24)15-26-14-16-5-2-1-3-6-16/h1-7,10,18H,8-9,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGSIKLJWPYPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(Benzylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)